molecular formula C14H12N4O B1518617 4-amino-N-(1H-indazol-6-yl)benzamide CAS No. 1157122-42-3

4-amino-N-(1H-indazol-6-yl)benzamide

Cat. No. B1518617
M. Wt: 252.27 g/mol
InChI Key: XIOQERNDRIBCGB-UHFFFAOYSA-N
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Description

“4-amino-N-(1H-indazol-6-yl)benzamide” is a chemical compound with the molecular formula C14H12N4O . It has a molecular weight of 252.27 .

Scientific Research Applications

Application

“4-amino-N-(1H-indazol-6-yl)benzamide” is a derivative of indazole, which has been studied for its potential as an anticancer agent . Indazole derivatives are important heterocycles in drug molecules and display versatile biological activities .

Method of Application

In one study, a series of 6-substituted aminoindazole derivatives were designed, synthesized, and evaluated for bioactivities . The compounds were initially designed as indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors based on the structural feature of five IDO1 inhibitors, which are currently on clinical trials .

Results

One of the compounds, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine, exhibited potent anti-proliferative activity with an IC50 value of 0.4 ± 0.3 mM in human colorectal cancer cells (HCT116) . This compound also remarkably suppressed the IDO1 protein expression . In cell-cycle studies, the suppressive activity of this compound in HCT116 cells was related to the G2/M cell cycle arrest .

Synthesis of Indazoles

Application

Indazole-containing derivatives are important in the synthesis of heterocyclic compounds . They are used in the synthesis of 1H- and 2H-indazoles .

Method of Application

The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Results

This method provides a brief outline of optimized synthetic schemes with relevant examples .

Antimicrobial Agents

Application

Some derivatives of indazole have shown significant activity against E. coli, S. aureus, and B. subtillis .

Method of Application

In one study, a series of indazole derivatives were synthesized and tested for their antimicrobial activity .

Results

Particularly, compound 2a, 2h, and 2j showed significant activity against E. coli. Compound 2j exhibited marked activity also against S. aureus and B. subtillis .

Inhibitors of Kinases

Application

Some indazole derivatives have been found to inhibit kinases such as CHK1, CHK2, and SGK, which play a role in the treatment of diseases induced by these kinases, such as cancer .

Method of Application

In one study, a series of indazole derivatives were synthesized and tested for their inhibitory activity against these kinases .

Results

The specific results of this study were not provided in the source, but the inhibition of these kinases could potentially lead to therapeutic benefits in the treatment of cancer .

Anti-Inflammatory Agents

Application

Some indazole derivatives have shown significant anti-inflammatory activity .

Method of Application

In one study, a series of indazole derivatives were synthesized and tested for their anti-inflammatory activity .

Results

Among the tested compounds, compounds 4-(2-amino-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-4-yl)phenol (36) and 4-(4-aminophenyl)-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-2-amine (37) showed 87.4 and 88.2% inflammation inhibition using paw edema, 78.5 and 76.6% inhibition of acetic acid-induced writhings .

FGFR1 Inhibitors

Application

Some indazole derivatives have been found to inhibit FGFR1, a receptor tyrosine kinase that is implicated in several types of cancer .

Method of Application

In one study, a series of indazole derivatives were synthesized and tested for their inhibitory activity against FGFR1 .

Results

According to the obtained structure-activity relationship, the authors further designed and synthesized a new series of derivatives. 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-N-(3-(4–methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide (102) exhibited the most potent FGFR1 inhibitory activity in the enzymatic assay (IC 50 = 30.2 ± 1.9 nM) .

properties

IUPAC Name

4-amino-N-(1H-indazol-6-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O/c15-11-4-1-9(2-5-11)14(19)17-12-6-3-10-8-16-18-13(10)7-12/h1-8H,15H2,(H,16,18)(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIOQERNDRIBCGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC3=C(C=C2)C=NN3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-N-(1H-indazol-6-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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